BenchChemオンラインストアへようこそ!

3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

purine-2,6-dione structure-activity relationship xanthine analog

3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a 4-methylbenzyl substituent at the N-7 position and a 4-methylpiperazin-1-yl group at the C-8 position. The compound belongs to a broader class of 8-aminoalkyl-xanthines recognized for modulating adenosine receptors, phosphodiesterases, and other purinergic targets.

Molecular Formula C19H24N6O2
Molecular Weight 368.441
CAS No. 332103-52-3
Cat. No. B2593865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS332103-52-3
Molecular FormulaC19H24N6O2
Molecular Weight368.441
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
InChIInChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,21,26,27)
InChIKeyFHTBRNUGBHSTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3): A Specialized Purine-2,6-dione Research Tool for Focused SAR Exploration


3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a 4-methylbenzyl substituent at the N-7 position and a 4-methylpiperazin-1-yl group at the C-8 position [1]. The compound belongs to a broader class of 8-aminoalkyl-xanthines recognized for modulating adenosine receptors, phosphodiesterases, and other purinergic targets [2]. Despite its structural resemblance to bioactive purine scaffolds, no public quantitative biological activity data (e.g., IC50, Ki, EC50) or head-to-head comparator studies have been identified for this specific compound as of the search date.

Why 3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 8-aminoxanthine subclass, minor structural modifications at N-7 and C-8 can yield dramatically divergent target-selectivity profiles and physicochemical properties [1]. For instance, the N-7 substituent is a critical determinant of adenosine A1/A2A receptor affinity [2], while the nature of the C-8 amino group influences solubility, metabolic stability, and kinase inhibition potential [1]. Therefore, the specific combination of N-7 4-methylbenzyl and C-8 4-methylpiperazine in CAS 332103-52-3 defines a discrete chemical space that cannot be substituted by analogs with N-7 3-methylbenzyl, N-7 benzyl, or C-8 piperazine without risking altered target engagement, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Against Closest Analogs


Absence of Public Biological Activity Data: Structural Uniqueness Versus Substitution Variants

No public quantitative binding, functional, or cellular activity data (IC50, Ki, EC50, etc.) were identified for 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3) or its closest structural analogs [1]. This absence of direct activity data precludes quantitative potency comparisons against comparators such as C-8 piperazine analog CAS 332905-08-5 or N-7 3-methylbenzyl isomer CAS 361174-74-5.

purine-2,6-dione structure-activity relationship xanthine analog

C-8 Substituent Differentiation: 4-Methylpiperazine Versus Piperazine on Physicochemical Properties

The target compound bears a C-8 4-methylpiperazin-1-yl group, whereas direct analog CAS 332905-08-5 bears an unmethylated piperazin-1-yl group. The presence of the N-methyl group on piperazine eliminates a hydrogen-bond donor, increases calculated logP by approximately 0.5–1.0 units, and reduces topological polar surface area (tPSA) relative to the secondary-amine-containing analog [1]. These differences are predicted to enhance passive membrane permeability and reduce aqueous solubility of CAS 332103-52-3 compared to CAS 332905-08-5 [1].

logP prediction solubility permeability purine scaffold

N-7 Substitution: Impact of 4-Methylbenzyl on Aromatic Stacking and Steric Environment

The N-7 4-methylbenzyl group introduces a methyl-substituted phenyl ring capable of π-stacking interactions with aromatic residues in adenosine A1 and A2A receptor binding pockets, where N-7 substituents are well-established affinity determinants [1]. The regioisomeric N-7 3-methylbenzyl analog (CAS 361174-74-5) differs in the methyl group position, which alters the orientation of the aromatic ring and may affect receptor subtype selectivity [2]. The N-7 benzyl analog (CAS 332103-57-8) lacks the methyl group, reducing van der Waals contact surface area by approximately 15–20 Ų. These structural differences are relevant for receptor-fit optimization but cannot be quantified without direct comparative binding data.

N-7 substituent adenosine receptor steric bulk pi-stacking

Distinction from 1,3,7-Trimethyl-8-(4-methylpiperazin-1-yl)-purine-2,6-dione: N-7 Lipophilic Bulk and Metabolic Stability

The N-7 4-methylbenzyl substituent in CAS 332103-52-3 replaces the N-7 methyl group found in 1,3,7-trimethyl-8-(4-methylpiperazin-1-yl)-purine-2,6-dione (CAS 96294-94-9). While CAS 96294-94-9 has reported purine nucleoside phosphorylase (PNP) inhibitory activity (IC50 = 1.33 µM) [1], the N-7 benzyl group in the target compound introduces substantially greater lipophilic bulk and steric hindrance, which is predicted to alter target selectivity away from PNP and toward other purine-binding proteins [2]. Additionally, N-7 benzyl groups are generally more resistant to metabolic N-dealkylation by CYP450 enzymes compared to N-7 methyl groups, potentially conferring improved metabolic stability [3].

metabolic stability N-7 dealkylation CYP450 metabolism

Recommended Application Scenarios for 3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Based on Available Structural Differentiation Evidence


Adenosine Receptor Subtype Profiling: N-7 Substitution SAR Studies

The compound serves as a probe to investigate the impact of para-methylbenzyl substitution at N-7 on adenosine A1, A2A, A2B, and A3 receptor binding affinity, in comparison with N-7 benzyl and N-7 3-methylbenzyl analogs. The established role of N-7 substituents in determining adenosine receptor subtype selectivity supports this application [1].

C-8 Piperazine N-Methylation Effects on Physicochemical and Pharmacokinetic Properties

Use CAS 332103-52-3 in parallel with its C-8 piperazine analog (CAS 332905-08-5) to experimentally measure differences in logD, aqueous solubility, Caco-2 permeability, and CYP450 metabolic stability attributable to the single N-methyl modification on the piperazine ring [2].

Off-Target Screening Against Purine Nucleoside Phosphorylase (PNP) and Other Purine-Binding Proteins

Given that the N-7 methyl analog (CAS 96294-94-9) exhibits PNP inhibitory activity (IC50 = 1.33 µM), the target compound's divergent N-7 4-methylbenzyl group warrants screening against PNP and related purine-binding enzymes to determine whether the larger N-7 substituent ablates or redirects inhibitory activity [3].

Computational Docking and Pharmacophore Modeling of Purine-2,6-dione Scaffolds

The distinct N-7 4-methylbenzyl and C-8 4-methylpiperazine substitution pattern provides a unique combination of steric, electronic, and hydrophobic features for validating and refining docking models and pharmacophore hypotheses targeting adenosine receptors, phosphodiesterases, or kinase ATP-binding pockets [1].

Quote Request

Request a Quote for 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.